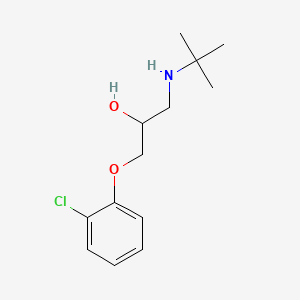
N-benzyl-N-methylprop-2-yn-1-amine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methylprop-2-yn-1-amine oxide is a derivative of pargyline, a monoamine oxidase inhibitor. Pargyline is known for its antihypertensive properties and its ability to inhibit the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This compound is formed through the oxidation of pargyline and has been studied for its various chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylprop-2-yn-1-amine oxide can be synthesized through the peroxidative N-oxidation of pargyline. This involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol and may be catalyzed by transition metal complexes to enhance the yield and selectivity of the N-oxide product .
Industrial Production Methods
While specific industrial production methods for pargyline N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may be optimized for higher yields and purity through continuous flow reactors and advanced catalytic systems .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-methylprop-2-yn-1-amine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides, thiols, and amines can react with the N-oxide under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-benzyl-N-methylprop-2-yn-1-amine oxide has been studied for its applications in various fields:
Mécanisme D'action
N-benzyl-N-methylprop-2-yn-1-amine oxide exerts its effects by inhibiting the activity of monoamine oxidase, particularly the B isoform (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft . The compound targets the active site of the enzyme, forming a stable complex that reduces its catalytic activity. This leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and cardiovascular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Phenelzine: A non-selective MAO inhibitor used as an antidepressant.
Uniqueness
Unlike other MAO inhibitors, it has been studied for its dual role in cardiovascular and neurological health .
Propriétés
Numéro CAS |
74796-01-3 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-benzyl-N-methylprop-2-yn-1-amine oxide |
InChI |
InChI=1S/C11H13NO/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
Clé InChI |
NZCJCBZLNHDNCR-UHFFFAOYSA-N |
SMILES |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
SMILES canonique |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
Synonymes |
pargyline N-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


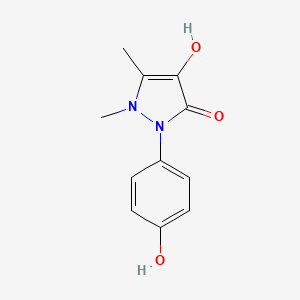
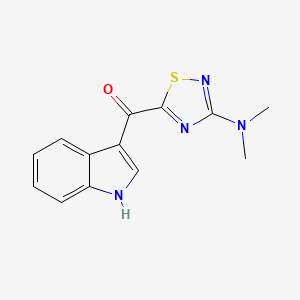
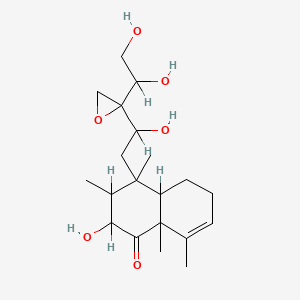
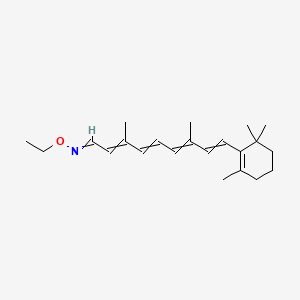
![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)
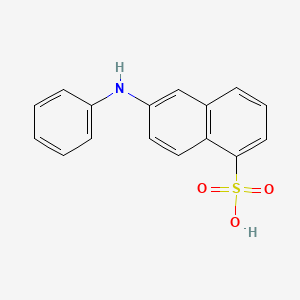
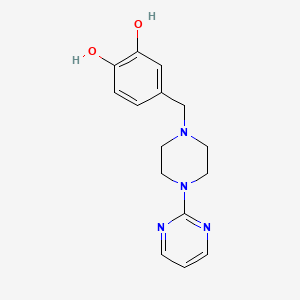
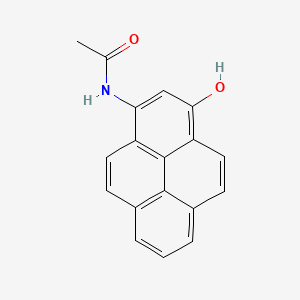

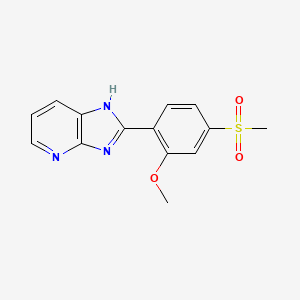
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)
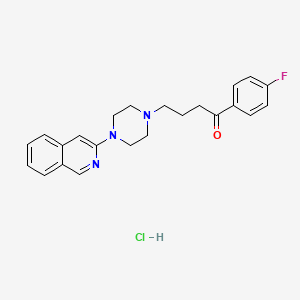
![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
